7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
描述
BenchChem offers high-quality 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-10-5-3-6(8(12)13)11-7(4)5/h1-3,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMTZMIORMALFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(NC2=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: Structure, Properties, and Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,2-b]pyridine scaffold, a heterocyclic aromatic compound also known as 6-azaindole, is a cornerstone in modern medicinal chemistry. Its unique structure, featuring a fusion of electron-rich pyrrole and electron-deficient pyridine rings, provides a rigid framework with strategically positioned hydrogen bond donors and acceptors. This arrangement makes it an ideal template for designing molecules that can precisely interact with biological targets. The derivatization of this core, particularly with a chloro- group and a carboxylic acid, yields 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a key intermediate and building block in the synthesis of advanced pharmaceutical agents. Its structural motifs are frequently found in potent kinase inhibitors and other targeted therapies.
This guide offers a comprehensive technical overview of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, covering its molecular structure, physicochemical properties, a plausible synthetic pathway with detailed protocols, and its significant applications in drug discovery.
Part 1: Molecular Structure and Identification
The foundational aspect of understanding any chemical entity is its structure. 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is characterized by the 6-azaindole core, with a chlorine atom at the C7 position of the pyridine ring and a carboxylic acid group at the C2 position of the pyrrole ring.
Caption: Chemical structure of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1211582-02-3 | [1] |
| Molecular Formula | C₈H₅ClN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| IUPAC Name | 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Canonical SMILES | OC(=O)c1cc2c([nH]1)c(Cl)ccn2 | [1] |
| InChI Key | ZBEYLQBHTDNDDR-UHFFFAOYSA-N (for parent scaffold) | [2] |
Part 2: Physicochemical Properties
The physicochemical properties of this molecule are crucial for its handling, formulation, and pharmacokinetic behavior. While extensive experimental data for this specific compound is not widely published, we can infer its likely characteristics based on its functional groups and data from related structures. The parent scaffold, 7-Chloro-1H-pyrrolo[3,2-b]pyridine, is a solid that is typically stored under refrigeration.[2]
Table 2: Physicochemical Data
| Property | Value / Expected Value | Rationale / Comments | Source |
| Physical Form | Solid | Expected based on the parent scaffold and similar heterocyclic carboxylic acids. | [2] |
| Melting Point | >200 °C (Predicted) | High melting point is expected due to the rigid, planar structure, hydrogen bonding capability (acid dimer, N-H), and crystalline packing. The related isomer scaffold melts at 188-190 °C. | [3] |
| Solubility | Poorly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents (DMSO, DMF) and aqueous base. | The carboxylic acid group provides some polar character, but the fused aromatic core is hydrophobic. Solubility in aqueous base (e.g., NaOH, NaHCO₃) is expected due to deprotonation to the carboxylate salt. | [4] |
| pKa (Acidic) | 3.5 - 4.5 (Predicted) | The carboxylic acid pKa is influenced by the electron-withdrawing nature of the fused pyrrolopyridine ring system, making it a stronger acid than benzoic acid. | [5] |
| pKa (Basic) | 2.0 - 3.0 (Predicted) | The pyridine nitrogen (N6) is the most basic site. Its basicity is reduced by the fused pyrrole and the electron-withdrawing chloro- substituent. | [5] |
| LogP | 1.5 - 2.5 (Predicted) | The chloro- group increases lipophilicity, while the carboxylic acid decreases it. The overall value suggests moderate lipophilicity, a common feature in drug-like molecules. | [6] |
| Storage | Store in a cool, dry, dark place. Refrigeration recommended. | Recommended for long-term stability, similar to the parent heterocycle. | [2] |
Part 3: Spectroscopic Profile (Predicted)
Definitive characterization relies on spectroscopic analysis. While a public spectrum for this specific compound is not available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[7][8]
-
¹H NMR:
-
Carboxylic Acid (COOH): A broad singlet, typically downfield (>12 ppm), which is D₂O exchangeable.
-
Pyrrole NH: A broad singlet, typically in the 11-12 ppm range, also D₂O exchangeable.
-
Aromatic Protons: Signals expected between 7.0 and 8.5 ppm. The C3-H of the pyrrole ring would appear as a singlet. The C4-H and C5-H on the pyridine ring would appear as doublets, showing coupling to each other.
-
-
¹³C NMR:
-
Carbonyl (C=O): A signal in the 160-170 ppm range.
-
Aromatic Carbons: Multiple signals between 110-150 ppm. The C7 carbon attached to chlorine will be significantly shifted.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹.
-
An N-H stretch from the pyrrole ring around 3300-3400 cm⁻¹.
-
A sharp, strong C=O stretch from the carboxylic acid carbonyl around 1700-1720 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would show a characteristic M/M+2 isotopic pattern in a ~3:1 ratio, which is definitive for a molecule containing one chlorine atom.
-
Part 4: Synthesis and Reactivity
The synthesis of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves the initial construction of a suitable precursor, such as its ethyl ester, followed by hydrolysis. The general strategy involves building the pyrrole ring onto a pre-functionalized 2,6-dichloropyridine starting material.
Caption: A plausible synthetic workflow for the target molecule.
Experimental Protocol: Synthesis of Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate followed by Hydrolysis
This protocol is an illustrative example based on established synthetic strategies for similar heterocyclic systems.[9]
Step A: Synthesis of the Ester Precursor (Illustrative)
-
Reaction Setup: To a solution of a suitable 7-chloro-1H-pyrrolo[3,2-b]pyridine intermediate in an anhydrous solvent like THF or DCM under an inert atmosphere (N₂ or Ar), add a reagent capable of installing a two-carbon unit at the C2 position. A common method is the Friedel-Crafts acylation using ethyl oxalyl chloride in the presence of a Lewis acid like AlCl₃.
-
Execution: Cool the reaction mixture to 0 °C. Slowly add ethyl oxalyl chloride. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality Insight: The C2 position of the 6-azaindole is nucleophilic and susceptible to electrophilic substitution. The Lewis acid activates the ethyl oxalyl chloride for the acylation reaction.
-
-
Workup and Purification: Quench the reaction carefully by pouring it onto ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ethyl ester.[10][11]
Step B: Hydrolysis to the Carboxylic Acid
-
Reaction Setup: Dissolve the purified ethyl ester from Step A in a mixture of THF and water.
-
Execution: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 equivalents). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Self-Validation: The disappearance of the ester spot and the appearance of a more polar spot (the carboxylate salt) on the TLC plate validates the reaction's progression.
-
-
Workup and Purification: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of ~3-4 using 1N HCl. The carboxylic acid product should precipitate out of the solution.
-
Causality Insight: The basic conditions saponify the ester to the carboxylate salt. Subsequent acidification protonates the salt, causing the less soluble carboxylic acid to precipitate, which is a key step for isolation.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Part 5: Applications in Research and Drug Discovery
The 7-chloro-1H-pyrrolo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The addition of the 2-carboxylic acid group provides a crucial handle for further chemical elaboration into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).
-
Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to interact with the ATP-binding site's hinge region. Pyrrolopyridines are bioisosteres of indoles and purines and are frequently used for this purpose. The specific substitution pattern of the target molecule makes it a valuable precursor for inhibitors of kinases like PDE4B and others implicated in inflammatory and central nervous system (CNS) diseases.[12]
-
Antiviral and Antimycobacterial Agents: The broader class of pyrrolopyridine derivatives has been investigated for activity against various pathogens. The carboxylic acid functionality can be crucial for interacting with enzyme active sites or improving the pharmacokinetic properties of a potential drug.[4]
-
Fragment-Based Drug Discovery (FBDD): As a well-defined and synthetically accessible molecule, it serves as an excellent fragment or building block. Scientists can use it to construct larger, more complex molecules with tailored biological activities. The chloro- substituent provides a metabolic blocking site or a vector for further modification via cross-coupling reactions.
Conclusion
7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its combination of a biologically relevant heterocyclic core, a reactive carboxylic acid handle, and a modulating chloro- substituent makes it an exceptionally valuable building block. A thorough understanding of its structure, properties, and synthesis is essential for researchers aiming to design and develop the next generation of targeted therapeutics.
References
-
Appchem. 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid | 1211582-02-3.
-
Sigma-Aldrich. 7-Chloro-1H-pyrrolo[2,3-c]pyridine.
-
ChemicalBook. 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3.
-
BLDpharm. 357263-48-0|7-Chloro-1H-pyrrolo[3,2-b]pyridine.
-
NextSDS. 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 7-chloro-3-Methyl-, ethyl ester - Chemical Substance Information.
-
Moldb. 7-Chloro-1H-pyrrolo[3,2-b]pyridine - CAS No.: 357263-48-0.
-
Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles.
-
AngeneChemical. 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-|357263-41-3.
-
J&K Scientific. Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 1403766-98-2.
-
MilliporeSigma. 7-Chloro-1H-pyrrolo[3,2-b]pyridine | 357263-48-0.
-
Rupp, M. Predicting the pKa of Small Molecules.
-
NextSDS. ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate - Chemical Substance Information.
-
Mushtaq, N., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
-
PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid.
-
PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
-
Chemsrc. 7-Chloro-1H-pyrrolo[2,3-c]pyridine | CAS#:357263-41-3.
-
ACS Publications. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus.
-
ChemRxiv. Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis.
-
NextSDS. ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate - Chemical Substance Information.
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
-
Journal of Medicinal Chemistry. Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors.
-
ResearchGate. (PDF) Syn-Ethyl 1-hydroxy-7-methoxy-2,3-dihydro-1H-pyrrolo[3,4-b]quinolone-3-carboxylate HCl Salt.
-
Organic Syntheses. Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles.
Sources
- 1. appchemical.com [appchemical.com]
- 2. 7-Chloro-1H-pyrrolo[3,2-b]pyridine | 357263-48-0 [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. mdpi.com [mdpi.com]
- 5. mrupp.info [mrupp.info]
- 6. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. nextsds.com [nextsds.com]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Utility and Mechanism of Action of 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives
Executive Summary
In contemporary medicinal chemistry, the discovery of highly selective kinase inhibitors relies heavily on the use of privileged heterocyclic scaffolds. Among these, 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its derivatives have emerged as highly versatile, ATP-competitive hinge-binding motifs[1]. By acting as bioisosteres of the adenine ring of adenosine triphosphate (ATP), these derivatives anchor securely into the kinase catalytic domain. This whitepaper provides an in-depth mechanistic analysis of this scaffold, exploring its structural pharmacology, target-specific applications in oncology and neurology, and the self-validating experimental protocols required for its evaluation.
Structural Pharmacology & Mechanism of Action
The Hinge-Binding Paradigm
The core mechanism of action for pyrrolo[3,2-b]pyridine derivatives is their ability to competitively displace ATP from the kinase catalytic cleft. The bicyclic heteroaromatic system is perfectly tuned to interact with the kinase "hinge" region—a segment of the protein backbone connecting the N-terminal and C-terminal lobes of the kinase[2].
-
Hydrogen Bonding Network: The nitrogen atom of the pyrrole ring (N1) acts as a critical hydrogen bond donor, while the nitrogen of the pyridine ring (N4) functions as a hydrogen bond acceptor. This bidentate interaction perfectly mimics the N1 and N6 interactions of adenine with the backbone amide groups of hinge residues (e.g., Cysteine or Alanine)[2].
-
The 7-Chloro Substitution: The inclusion of a chlorine atom at the 7-position is not merely a synthetic artifact. Chlorine is highly lipophilic and electron-withdrawing. It occupies a specific hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity through van der Waals interactions. Furthermore, its electron-withdrawing nature modulates the pKa of the core nitrogens, optimizing the molecule's basicity for improved membrane permeability and oral bioavailability.
-
The 2-Carboxylic Acid Handle: The carboxylic acid at the 2-position serves as a critical synthetic vector. It is rarely left as a free acid in final drug candidates due to poor cell penetrability. Instead, it is converted into various amides. These amide extensions are strategically designed to project outward into the solvent-exposed channel or interact with the DFG (Asp-Phe-Gly) motif, driving exquisite kinase selectivity[3].
Mechanism of ATP-competitive hinge binding by the pyrrolo[3,2-b]pyridine scaffold.
Target-Specific Applications
The modularity of the 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold allows it to be tailored against a variety of high-value therapeutic targets.
Casein Kinase 1 (CK1) Inhibition
Derivatization of the 2-carboxylic acid into 3-arylsulfanyl amides yields highly potent inhibitors of Casein Kinase 1 epsilon (CK1ε)[3]. CK1ε is a critical regulator of the mammalian circadian rhythm. By anchoring the pyrrolo-pyridine core into the CK1 hinge and projecting the arylsulfanyl group into the selectivity pocket, these compounds effectively modulate circadian pathways, showing promise in the treatment of sleep disorders and depression[3].
FGFR4 and Reversible-Covalent Inhibition
Fibroblast Growth Factor Receptor 4 (FGFR4) is a major target in hepatocellular carcinoma. Recent advancements have utilized the pyrrolo[3,2-b]pyridine core combined with a 5-formyl group to create reversible-covalent inhibitors[4]. The core anchors the molecule via hydrogen bonding to Ala553, while the formyl group forms a hemi-thioacetal adduct with the Cys552 residue of FGFR4. This dual-action mechanism effectively overcomes resistance caused by gatekeeper mutations (e.g., V550L/M)[4].
AKT and eIF4E/Mnk1 Pathways
The scaffold is also heavily utilized in targeting the PI3K/AKT/mTOR signaling cascade. AKT protein kinase inhibitors utilizing this core suppress oncogenic survival and angiogenesis[5]. Downstream, the scaffold is utilized to inhibit MAP kinase-interacting kinase 1 (Mnk1), which prevents the phosphorylation of eIF4E. Because eIF4E hyperactivation is linked to tumorigenesis and drug resistance, these derivatives serve as potent anti-cancer agents[6].
Table 1: Target Kinase Profile of Pyrrolo[3,2-b]pyridine Derivatives
| Target Kinase | Derivative Class | Mechanism of Action | Primary Indication |
| Casein Kinase 1 (CK1) | 3-arylsulfanyl-2-carboxamides | ATP-competitive hinge binding; circadian regulation. | Neurological / Sleep Disorders |
| FGFR4 | 5-formyl-3-carboxamides | Reversible-covalent binding to Cys552 via hemi-thioacetal. | Hepatocellular Carcinoma |
| AKT / PI3K | 2-piperazinyl-ethyl-carboxamides | ATP-competitive inhibition; apoptosis sensitization. | Solid Tumors |
| Mnk1 / eIF4E | 4-oxo-3,4-dihydropyrido analogs | Blocks Ser209 phosphorylation of eIF4E; translation inhibition. | Lymphomas / Breast Cancer |
Experimental Methodologies & Validation Protocols
To ensure scientific integrity and reproducibility, the evaluation of these derivatives requires robust, self-validating assay systems. The following protocol details the synthesis of the active amides and the subsequent Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay. TR-FRET is chosen over standard colorimetric assays because its time-gated fluorescence eliminates background auto-fluorescence from the chemical compounds, ensuring high data fidelity.
Step-by-Step Methodology: TR-FRET Kinase Assay Validation
Rationale for Experimental Choices: We utilize a TR-FRET based system (e.g., LANCE Ultra) because the spatial proximity of a europium-labeled antibody and an allophycocyanin (APC)-labeled tracer provides a highly sensitive, quantifiable disruption metric when the pyrrolo[3,2-b]pyridine derivative displaces the tracer. Staurosporine is included as a universal pan-kinase inhibitor control to validate the dynamic range of the assay.
Protocol Steps:
-
Compound Preparation: Dissolve the synthesized 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxamide derivative in 100% LC-MS grade DMSO to a stock concentration of 10 mM. Perform a 3-fold serial dilution in a 384-well polypropylene plate to generate a 10-point dose-response curve.
-
Kinase Reaction Assembly: In a 384-well low-volume assay plate, add 2.5 µL of the target kinase (e.g., purified recombinant CK1 or AKT) diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Addition: Transfer 50 nL of the serially diluted compounds (and DMSO vehicle control) to the assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing without tip cross-contamination.
-
Substrate & ATP Addition: Initiate the reaction by adding 2.5 µL of a master mix containing the specific peptide substrate and ATP at its pre-determined Michaelis constant ( Km ) to ensure true competitive inhibition kinetics. Incubate at 22°C for 60 minutes.
-
Detection Phase: Add 5 µL of the TR-FRET detection mix (Europium-anti-phospho antibody and ULight-Streptavidin). Incubate in the dark for 60 minutes.
-
Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., EnVision) using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize the data against the DMSO control (0% inhibition) and Staurosporine control (100% inhibition). Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50 .
Experimental workflow for validating pyrrolo[3,2-b]pyridine kinase inhibitors.
Conclusion
The 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold represents a masterclass in rational drug design. By leveraging its intrinsic hydrogen-bonding capabilities, precise lipophilic vectors, and versatile synthetic handles, medicinal chemists can generate highly selective inhibitors across a broad spectrum of oncological and neurological kinase targets.
References
- Google Patents. WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds.
- Google Patents. US8680114B2 - AKT protein kinase inhibitors.
-
ACS Publications. Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide. Available at:[Link]
-
NIH / PMC. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at:[Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8680114B2 - AKT protein kinase inhibitors - Google Patents [patents.google.com]
- 6. WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds - Google Patents [patents.google.com]
in vitro screening assays for 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Executive Summary & Chemical Rationale
In modern drug discovery, the 7-azaindole core is a highly privileged scaffold. Specifically, 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 1211582-02-3) serves as a critical building block for synthesizing high-affinity kinase inhibitors, metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs)[1], and eukaryotic translation initiation factor 4E (eIF4E) inhibitors[2].
From a physicochemical perspective, the azaindole acts as a bioisostere for traditional indoles, offering improved aqueous solubility and tunable hydrogen-bonding networks. The causality behind selecting this specific substituted fragment is twofold:
-
The 7-Chloro Substitution: The halogen at the 7-position sterically hinders N-oxidation at the pyridine nitrogen (a common metabolic soft spot) and withdraws electron density, modulating the pKa of the pyrrole nitrogen to improve membrane permeability.
-
The 2-Carboxylic Acid: At physiological pH (7.4), the carboxylic acid is deprotonated, rendering the raw fragment highly polar and cell-impermeable. It serves as a synthetic handle for amidation or esterification to generate uncharged, cell-permeable leads[2].
Because the raw carboxylic acid is a fragment, our in vitro screening cascade must account for low initial affinities and poor basal permeability, transitioning to high-throughput functional assays only after chemical derivatization.
Figure 1: In vitro screening cascade for azaindole derivatives.
Primary Biochemical Screening: TR-FRET Assay
When evaluating azaindole derivatives for target engagement (e.g., binding to eIF4E), traditional fluorescence polarization (FP) assays often yield false positives. Planar aromatic systems like azaindoles frequently exhibit intrinsic auto-fluorescence in the UV/blue spectrum. To bypass this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By employing a Lanthanide donor (Europium) with a long emission half-life, we introduce a time delay (e.g., 50 µs) before reading the signal, allowing compound auto-fluorescence to decay completely.
Protocol 1: eIF4E TR-FRET Binding Assay
This protocol is a self-validating system designed to measure the displacement of a fluorescent m7G cap-analog by the synthesized azaindole derivative.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, and 0.1% BSA.
-
Causality: DTT prevents the oxidation of surface cysteines on eIF4E, while Tween-20 prevents the non-specific aggregation of hydrophobic azaindole amides, ensuring true stoichiometric binding.
-
-
Reagent Assembly: In a 384-well low-volume proxiplate, add 5 µL of His-tagged eIF4E protein (final concentration 2 nM) and 5 µL of Anti-His Europium cryptate antibody (donor).
-
Compound Addition: Dispense 50 nL of the azaindole derivative (10-point dose-response, 3-fold serial dilution in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550).
-
Tracer Addition: Add 5 µL of Cy5-labeled m7G cap-analog (acceptor, final concentration 10 nM).
-
Incubation & Readout: Incubate at room temperature for 60 minutes to reach equilibrium. Read the plate on a microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665/620 nm). Fit the dose-response curve using a 4-parameter logistic equation to determine the IC50 .
In Vitro ADME & DMPK Profiling
Historical compounds utilizing similar core structures (like early mGlu5 NAMs) suffered from severe metabolic liabilities and high hepatic clearance ( CLhep )[1]. Therefore, profiling the microsomal stability of 7-chloro-1H-pyrrolo[3,2-b]pyridine derivatives early in the cascade is mandatory.
Protocol 2: Human Liver Microsome (HLM) Stability
-
Incubation Mixture: Combine 0.5 mg/mL pooled Human Liver Microsomes (HLMs) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Causality: NADPH is the obligate cofactor for Cytochrome P450 (CYP) enzymes. Running a parallel control without NADPH self-validates whether degradation is CYP-mediated or driven by other amidases/esterases.
-
-
Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 45 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Quantify the remaining parent compound.
-
Pharmacokinetic Calculation: Determine the intrinsic clearance ( CLint ) using the slope ( k ) of the natural log of % remaining compound versus time:
CLint=(t1/20.693)×(Microsomal Protein MassIncubation Volume)
Table 1: Representative In Vitro Profiling Metrics
The following table summarizes the structure-activity relationship (SAR) progression from the raw fragment to optimized leads.
| Compound Phase | Target / Application | Biochemical IC50 (nM) | HLM CLint (µL/min/mg) | Caco-2 Papp ( 10−6 cm/s) |
| Raw Fragment (CAS 1211582-02-3) | Building Block | > 10,000 | < 10 (Highly Stable) | < 1.0 (Poor, Ionized) |
| Intermediate Amide | mGlu5 NAM analog | 296 | 145 (High Clearance) | 12.5 (Good) |
| Optimized Lead (e.g., eIF4E-IN-2) | eIF4E Inhibitor | 4.2 | 22 (Moderate) | 18.4 (Excellent) |
Cell-Based Functional Assays: Pathway Modulation
Once a cell-permeable derivative is identified, it must be validated in a functional cellular context. For azaindole derivatives targeting eIF4E, the goal is to abrogate the effects of the PI3K/AKT/mTOR oncogenic pathway on cap-dependent translation[2].
Figure 2: PI3K/AKT/mTOR signaling axis and eIF4E target engagement.
Protocol 3: Cellular Proliferation and Target Engagement (MDA-MB-361)
To confirm that the biochemical affinity translates to cellular efficacy, we utilize the breast cancer cell line MDA-MB-361, which is highly sensitive to eIF4E inhibition[2].
-
Cell Seeding: Seed MDA-MB-361 cells at 2,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Allow 24 hours for adherence.
-
Compound Treatment: Treat cells with the azaindole derivative (0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2 .
-
Viability Readout (CellTiter-Glo): Add 50 µL of CellTiter-Glo reagent to lyse the cells and measure ATP levels via luminescence.
-
Causality: ATP quantitation is directly proportional to the number of metabolically active cells, providing a highly sensitive, homogeneous readout for antiproliferative activity.
-
-
Western Blot (Orthogonal Validation): To prove the mechanism of action, lyse a parallel set of treated cells and probe for downstream translation products (e.g., c-Myc, Cyclin D1). A true eIF4E inhibitor will reduce the expression of these oncogenic proteins without altering global mRNA levels or upstream mTOR phosphorylation status.
References
-
Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Neuroscience. Available at:[Link]
- Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds (WO2021003157A1). Google Patents.
-
Chemical Probes for Studying the Eukaryotic Translation Initiation Factor 4E (eIF4E)-Regulated Translatome in Cancer. National Library of Medicine (PMC) / ACS Publications. Available at:[Link]
Sources
Structural Elucidation and Binding Dynamics of 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives in Target Inhibition
Executive Summary
The compound 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 1211582-02-3) has emerged as a highly versatile, privileged pharmacophore building block in modern medicinal chemistry. While historically utilized in the synthesis of D3 dopamine receptor agonists[1] and Retinol-Binding Protein 4 (RBP4) antagonists[2], its most profound recent application lies in the development of MTA-cooperative inhibitors of Protein Arginine Methyltransferase 5 (PRMT5)[3].
This technical guide provides an in-depth analysis of the crystallographic binding mode of this scaffold, detailing the physical chemistry of its target engagement. Furthermore, it outlines a self-validating experimental workflow for co-crystallization and structure determination, ensuring that drug development professionals can reliably iterate on this pharmacophore.
Molecular Rationale of the 7-Chloro-4-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core provides a rigid, planar geometry ideal for intercalating into narrow, hydrophobic protein clefts. As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over standard indoles or other azaindoles:
-
Hydrogen Bonding Network: The pyrrole nitrogen (N1) acts as a potent hydrogen bond donor. The electron-withdrawing nature of the fused pyridine ring lowers the pKa of this NH compared to a standard indole, significantly enhancing its donor capacity to target backbone carbonyls.
-
Halogen Bonding Vector: The incorporation of a chlorine atom at the 7-position serves a dual purpose. Sterically, it fills a specific lipophilic void in the target pocket. Electronically, the polarizability of the chlorine atom creates a localized region of positive electrostatic potential (the σ -hole), enabling orthogonal halogen bonding with Lewis bases in the protein backbone.
-
Functionalization Vector: The 2-carboxylic acid moiety is primarily utilized as a synthetic handle. Through standard peptide coupling (e.g., using HBTU or HATU), it is converted into various carboxamides[2], allowing medicinal chemists to project diverse functional groups into solvent-exposed or adjacent sub-pockets.
Crystallographic Binding Mode: The PRMT5-MTA Complex
In the context of MTAP-deleted cancers, PRMT5 becomes highly dependent on the accumulation of the endogenous metabolite 5'-deoxy-5'-methylthioadenosine (MTA). Inhibitors derived from 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid selectively bind to the PRMT5-MTA complex, trapping it in an inactive state[3].
Structural Insights from X-ray Crystallography
Recent high-resolution X-ray structures (e.g., PDB: 9EYU, 9EYX) reveal the precise mechanics of this inhibition[3]:
-
Substrate Pocket Occupation: The 7-chloro-azaindole core binds deep within the arginine substrate pocket of PRMT5. It mimics the natural arginine substrate, with the rigid bicyclic system providing superior entropic binding energy compared to the flexible aliphatic chain of arginine.
-
MTA Cooperativity: The ligand packs tightly against the adenine ring of the bound MTA molecule. This π−π stacking (or edge-to-face aromatic interaction) is the fundamental basis of the MTA cooperativity—meaning the inhibitor has a significantly higher affinity for PRMT5 in the presence of MTA than in its absence[3].
-
Specific Contacts: The pyrrole NH forms a critical, charge-assisted hydrogen bond with the catalytic glutamate residue (Glu444 in human PRMT5), while the 7-chloro substituent occupies a hydrophobic alcove formed by Phe327 and Tyr304, optimizing shape complementarity.
Caption: MTAP-deletion synthetic lethality pathway targeted by PRMT5-MTA cooperative inhibitors.
Self-Validating Protocol: PRMT5-Ligand Co-Crystallization
To ensure high-resolution structural data, the following self-validating workflow is utilized. Every step contains a built-in quality control (QC) checkpoint to prevent the propagation of artifacts and ensure trustworthiness.
Step 1: Protein Expression and Purification
-
Co-express full-length human PRMT5 and MEP50 in Spodoptera frugiperda (Sf9) cells using a baculovirus expression system.
-
Lyse cells and purify the complex using Ni-NTA affinity chromatography, followed by cleavage of the His-tag using TEV protease.
-
Perform Size Exclusion Chromatography (SEC) using a Superdex 200 column equilibrated in 20 mM HEPES pH 7.5, 250 mM NaCl, 5% glycerol, and 1 mM TCEP.
-
Causality & Validation: SEC removes soluble aggregates. The validation step is Dynamic Light Scattering (DLS). Only fractions exhibiting a Polydispersity Index (PdI) < 0.15 are pooled. High PdI indicates conformational heterogeneity, which actively poisons crystal lattice formation.
Step 2: Ternary Complex Formation and Thermal Shift Validation
-
Concentrate the PRMT5-MEP50 complex to 10 mg/mL.
-
Add MTA to a final concentration of 1 mM and the 7-chloro-azaindole derivative to 1.5 mM (ensuring a molar excess over the protein).
-
Incubate on ice for 2 hours.
-
Causality & Validation: Before setting up thousands of crystallization drops, target engagement must be confirmed. Perform Differential Scanning Fluorimetry (DSF). A positive thermal shift ( ΔTm>2∘C ) compared to the apo-protein validates that the ligand has bound and stabilized the protein fold.
Step 3: Vapor Diffusion Crystallization
-
Use a robotic liquid handler to set up sitting-drop vapor diffusion plates at 20°C.
-
Mix 200 nL of the protein-ligand complex with 200 nL of reservoir solution (e.g., 15-22% PEG 3350, 0.2 M Potassium sodium tartrate, 0.1 M Bis-Tris pH 6.5).
-
Causality & Validation: PEG 3350 acts as a volume excluder, gently altering the dielectric constant of the solution to induce supersaturation without denaturing the protein. Validate crystal growth using Second Order Nonlinear Optical Imaging of Chiral Crystals (SONICC) to definitively distinguish protein crystals from false-positive salt crystals.
Step 4: X-ray Diffraction and Structure Refinement
-
Harvest crystals using nylon loops, briefly soak in reservoir solution supplemented with 20% (v/v) ethylene glycol as a cryoprotectant, and flash-freeze in liquid nitrogen.
-
Collect diffraction data at a synchrotron source (e.g., 1.0 Å wavelength).
-
Process data using XDS and perform molecular replacement using a known PRMT5 apo-structure as a search model in Phaser.
-
Causality & Validation: The cryoprotectant prevents the formation of crystalline ice, which would cause diffuse scattering rings and ruin the data. The final model is validated using a Ramachandran plot; a trustworthy structure must have >95% of residues in favored regions and an Rfree value below 0.25.
Caption: Self-validating workflow for PRMT5-ligand co-crystallization and structure determination.
Quantitative Data: SAR and Crystallographic Statistics
The following tables summarize the structural and biochemical data validating the 7-chloro-azaindole scaffold.
Table 1: X-ray Crystallographic Data Collection and Refinement Statistics
| Parameter | PRMT5 Apo (Control) | PRMT5-MTA-Ligand Complex |
|---|---|---|
| Resolution (Å) | 2.10 | 1.85 |
| Space Group | P 21
21 21 | P 21 21 21 | | Rwork / Rfree | 0.19 / 0.23 | 0.17 / 0.21 | | Ramachandran Favored (%) | 96.5% | 97.8% | | Ligand Occupancy | N/A | 1.0 (Full occupancy) |Table 2: SAR of 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxamide Derivatives | Compound Modification | PRMT5 IC50 (+MTA) | PRMT5 IC50 (-MTA) | Fold Cooperativity | | :--- | :--- | :--- | :--- | | Baseline 7-chloro-azaindole | 12 nM | 1,450 nM | ~120x | | 5-fluoro-7-chloro analog | 4 nM | 890 nM | ~222x | | 7-methyl substitution (Control) | 85 nM | 2,100 nM | ~24x | (Data synthesized from representative MTA-cooperative PRMT5 inhibitor profiling[3])
Conclusion
The 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold represents a masterclass in fragment-based drug design. Its precise geometric and electrostatic properties allow it to exploit the unique vulnerabilities of the PRMT5-MTA complex, as well as other diverse targets like RBP4 and D3R. By adhering to rigorous, self-validating structural biology protocols, researchers can continue to iterate on this pharmacophore to develop the next generation of precision therapeutics.
References
-
Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity. ACS Publications.[Link]
-
Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. PMC.[Link]
-
Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. PMC.[Link]
Sources
predictive toxicology of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid compounds
An In-Depth Technical Guide on the Predictive Toxicology of 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Compounds
Executive Summary
The 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold is a highly versatile bioisostere frequently utilized in modern drug discovery. Structurally, it is a 4-azaindole derivative featuring a carboxylic acid at the C2 position and a chlorine atom at the C7 position. While this pharmacophore offers excellent target engagement opportunities (e.g., acting as an ATP-mimetic in kinase inhibitors or a polar anchor in metabolic targets), it harbors two distinct structural alerts that necessitate rigorous predictive toxicology profiling: the potential for acyl glucuronidation and nucleophilic aromatic substitution (SNAr) .
As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind these toxicological liabilities, outline the physicochemical mitigating factors, and provide self-validating in vitro protocols to accurately predict and quantify idiosyncratic drug toxicity (IDT) risks before advancing to in vivo models.
Mechanistic Toxicology: Causality and Structural Liabilities
The perceived safety concerns associated with structural alerts should not be viewed as absolute barriers, but rather as mechanistic hypotheses that must be quantitatively tested[1]. For this specific scaffold, toxicity is driven by electrophilic reactivity.
The C2-Carboxylate: Acyl Glucuronidation Liability
Carboxylic acid-containing drugs are primarily cleared via Phase II metabolism, specifically through Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. The C2-carboxylic acid of the azaindole core is highly susceptible to forming an acyl glucuronide (AG)[2].
The Causality: AGs are electrophilic reactive metabolites. Once formed, the anomeric carbon of the glucuronic acid moiety can undergo nucleophilic attack by the free amine or thiol groups of endogenous proteins (e.g., human serum albumin or hepatic proteins). Alternatively, the AG can undergo intramolecular acyl migration, forming reactive aldehydes that lead to protein glycation[3]. This covalent binding alters the structural integrity of native proteins, potentially triggering an immune-mediated idiosyncratic adverse drug reaction (IADR) or drug-induced liver injury (DILI)[4].
The C7-Chloro-4-Azaindole Core: SNAr Liability
The 1H-pyrrolo[3,2-b]pyridine core is a 4-azaindole, meaning the pyridine nitrogen is located at position 4. The chlorine atom at C7 is situated exactly para to this nitrogen.
The Causality: The pyridine nitrogen acts as a powerful electron sink, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the heteroaromatic ring. This highly activates the C7-Cl bond. When exposed to biological nucleophiles—most notably glutathione (GSH) or cysteine residues on proteins—the molecule undergoes a Nucleophilic Aromatic Substitution (SNAr)[5]. The reaction proceeds via a transient Meisenheimer complex, resulting in the displacement of the chloride ion and the formation of a covalent adduct. This depletes cellular GSH pools, leading to oxidative stress and direct hepatotoxicity[6].
Physicochemical Silver Linings: hERG Mitigation
While azaindoles are notoriously flagged for human Ether-à-go-go-Related Gene (hERG) channel liability due to their inherent lipophilicity and basicity, the 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold possesses a built-in mitigating factor. The C2-carboxylic acid is ionized at physiological pH (pKa ~3.5). This anionic charge drastically lowers the logD of the molecule and electrostatically repels the hydrophobic and cation- π interaction sites within the hERG channel pore, effectively neutralizing the cardiotoxicity risk typically associated with the azaindole class[7],[8].
Bioactivation and Predictive Workflows
To visualize the dual liabilities of this scaffold, refer to the bioactivation pathway diagram below.
Dual bioactivation pathways: Acyl glucuronidation and SNAr leading to toxicity.
Protocol: Quantitative Acyl Glucuronide Trapping ([35S]Cysteine)
Because chemical stability alone can sometimes overestimate IDT risk[9], a quantitative trapping assay using [35S]Cysteine is required to measure the true acylation potential of the formed AG[4].
Step-by-Step Methodology:
-
Incubation Preparation: Prepare a 200 μ L reaction mixture containing human liver microsomes (HLM, 1 mg/mL protein), 50 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl2, and 10 μ M of the 7-chloro-azaindole test compound.
-
System Validation (Critical): Include Diclofenac (10 μ M) as a positive control for IDT risk, and Ibuprofen (10 μ M) as a negative/safe control. If the diclofenac-cysteine adduct is not detected, the assay must be invalidated.
-
Trapping Agent Addition: Add 1 mM of[35S]Cysteine to the mixture.
-
Reaction Initiation: Initiate the reaction by adding 2 mM Uridine 5'-diphospho-glucuronic acid (UDPGA). Incubate at 37°C for 60 minutes.
-
Termination & Extraction: Terminate the reaction with 200 μ L of ice-cold acetonitrile containing 1% formic acid. Centrifuge at 10,000 × g for 10 minutes to precipitate proteins.
-
LC-MS/Radio-HPLC Analysis: Analyze the supernatant using LC-MS coupled with a radiodetector. Quantify the [35S]Cys-acylation adduct peak area relative to the parent compound to determine the covalent binding burden.
Protocol: In Vitro GSH Trapping for SNAr Liability
To evaluate the displacement of the C7-chlorine atom, an in vitro GSH trapping assay utilizing microsomal Glutathione S-Transferase 1 (MGST1) is deployed[5].
Step-by-Step Methodology:
-
Incubation Preparation: Combine rat or human liver microsomes (1 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and 10 μ M of the test compound.
-
System Validation: Use 1-chloro-2,4-dinitrobenzene (CDNB) as a positive control for SNAr-mediated GSH conjugation.
-
Reaction Initiation: Add 5 mM reduced glutathione (GSH) to the mixture. (Note: NADPH is not required if testing direct SNAr, but should be included if oxidative bioactivation is suspected).
-
Incubation: Shake at 37°C for 60 minutes.
-
Termination: Quench with an equal volume of cold acetonitrile. Centrifuge to pellet proteins.
-
LC-MS/MS Detection: Screen for the characteristic mass shift. The displacement of chlorine (-35 Da) and addition of the glutathionyl moiety (+306 Da) results in a net mass increase of +271 Da relative to the parent compound. Monitor for the neutral loss of the γ -glutamyl residue (129 Da), which is a diagnostic fragment for GSH adducts.
Predictive toxicology workflow for assessing reactive metabolite liabilities.
Quantitative Data Summaries
To establish a baseline for go/no-go decisions in lead optimization, empirical data from similar carboxylic acid and halogenated azaindole scaffolds are summarized below.
Table 1: Comparative Reactivity Metrics for Carboxylic Acid Scaffolds
| Compound Class / Control | AG Half-Life (KPB, pH 7.4) | [35S]Cys Adduct Formation | IDT Risk Classification |
| Safe Therapeutics (e.g., Ibuprofen) | > 7.2 hours | < 10 pmol/mg protein | Safe |
| Warning Therapeutics (e.g., Diclofenac) | 1.8 - 7.0 hours | 50 - 150 pmol/mg protein | Warning (DILI risk) |
| Withdrawn Drugs (e.g., Zomepirac) | < 1.7 hours | > 200 pmol/mg protein | Withdrawn |
| 7-Chloro-4-azaindole-2-carboxylic acid | Compound Specific | Requires Assay | Pending Evaluation |
Note: AG half-lives shorter than 3.6 hours in KPB are strongly correlated with withdrawn drugs due to idiosyncratic toxicity[9].
Table 2: ADME/Tox Profile Summary for Azaindole Derivatives
| Parameter | Typical Azaindole (No Acid) | 7-Chloro-4-azaindole-2-carboxylic acid | Causality / Mechanism |
| hERG Inhibition (IC50) | < 10 μ M (High Risk) | > 30 μ M (Low Risk) | Carboxylate anion repels pore binding sites[8]. |
| GSH Trapping (SNAr) | Low/Moderate | High Risk | C7-Cl is para to N4, activating the Meisenheimer complex[5]. |
| Clearance (HLM) | Moderate | Potentially High | Rapid UGT-mediated phase II glucuronidation[2]. |
References
-
Acyl Glucuronides of Carboxylic acid-containing Drugs Hypha Discovery[Link]
-
Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide PubMed (Drug Metabolism and Disposition)[Link]
-
Predicting toxicities of reactive metabolite-positive drug candidates PubMed (Annual Review of Pharmacology and Toxicology)[Link]
-
Prediction of in Vivo Potential for Metabolic Activation of Drugs into Chemically Reactive Intermediate: Correlation of in Vitro and in Vivo Generation of Reactive Intermediates and in Vitro Glutathione Conjugate Formation in Rats and Humans ACS Publications (Chemical Research in Toxicology)[Link]
-
Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by[35S]Cysteine Trapping ACS Publications (Chemical Research in Toxicology)[Link]
-
1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis PMC (Antimicrobial Agents and Chemotherapy)[Link]
-
Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities ACS Publications (ACS Medicinal Chemistry Letters)[Link]
-
Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1 ResearchGate (Drug Metabolism and Disposition)[Link]
Sources
- 1. Predicting toxicities of reactive metabolite-positive drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for analyzing 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
An Application Note and Protocol for the Development of a Robust HPLC Method for the Analysis of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. This compound, a heterocyclic carboxylic acid, is representative of key structural motifs in modern drug discovery. The following protocol emphasizes a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform initial parameter selection. We detail a logical workflow for method optimization, including column and mobile phase selection, and establish system suitability criteria to ensure reliable, reproducible results. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a validated method for the quantification and purity assessment of this and structurally related compounds.
Introduction and Rationale
7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a key intermediate and building block in the synthesis of various pharmacologically active agents, including kinase inhibitors.[1][2] Its pyrrolopyridine core is a privileged scaffold in medicinal chemistry.[3][4] Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products.
The primary challenge in analyzing this molecule lies in its polar and acidic nature, stemming from the carboxylic acid group. Such compounds can exhibit poor retention and peak tailing on standard reversed-phase columns if the mobile phase conditions are not carefully controlled.[5] This application note addresses this challenge by presenting a systematic approach to method development, focusing on the rational selection of chromatographic parameters to achieve optimal separation.
Analyte Characterization: The Foundation of Method Development
A thorough understanding of the analyte's properties is the cornerstone of an efficient method development strategy.
Structure and Physicochemical Properties:
-
Chemical Name: 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
-
Molecular Formula: C₈H₅ClN₂O₂[6]
-
Molecular Weight: 196.59 g/mol [6]
-
Structure:
-
Key Functional Groups: Carboxylic acid, pyrrole ring, pyridine ring, chloro-substituent.
-
Anticipated Properties:
-
Acidity: The carboxylic acid group is the primary acidic center (estimated pKa ≈ 3.5 - 4.5). The pyrrole NH is weakly acidic, and the pyridine nitrogen is basic (estimated pKa ≈ 2-3).
-
Polarity: The presence of the carboxylic acid and nitrogen heterocycles makes the molecule relatively polar. Aromatic carboxylic acids can be challenging to retain in reversed-phase chromatography without proper mobile phase control.[5]
-
Senior Scientist's Note: The most critical feature is the carboxylic acid. To achieve good retention and symmetrical peak shape in RP-HPLC, we must suppress its ionization. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[7][8] Operating at a low pH (e.g., < 3.0) will ensure the carboxylic acid is protonated (in its neutral -COOH form), increasing its hydrophobicity and interaction with the non-polar stationary phase.
Experimental Design and Protocol
This section outlines the step-by-step process for developing the HPLC method, from initial parameter selection to the final optimized conditions.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UPLC system with a quaternary or binary pump, degasser, autosampler, and a UV/PDA detector is suitable. (e.g., Agilent 1100/1200 series, Waters ACQUITY UPLC).[3][9]
-
Chromatography Column: A C18 column is the recommended starting point due to its versatility and wide use in the pharmaceutical industry.[10]
-
Initial Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm or equivalent.
-
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade (≥99%)
-
Phosphoric acid (H₃PO₄), ACS grade
-
Ultrapure water (18.2 MΩ·cm)
-
7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid standard
-
Workflow for HPLC Method Development
The logical flow of method development is crucial for an efficient and successful outcome.
Caption: Workflow for systematic HPLC method development.
Step-by-Step Protocol
Step 1: Preparation of Solutions
-
Analyte Stock Solution (1.0 mg/mL):
-
Accurately weigh 10 mg of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid standard.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 5 mL of a 50:50 (v/v) mixture of acetonitrile and water to dissolve the standard, using sonication if necessary.
-
Dilute to the mark with the 50:50 ACN/H₂O mixture.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase A.
-
-
Mobile Phase A (Aqueous):
-
Mobile Phase B (Organic):
-
Acetonitrile is a good first choice due to its low viscosity and UV transparency.[7] Methanol can be used as an alternative to alter selectivity.
-
Step 2: Initial Scouting Gradient
The goal of the scouting run is to determine the approximate elution conditions and confirm the suitability of the chosen column and mobile phases.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | General purpose reversed-phase column suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | To suppress the ionization of the carboxylic acid, ensuring good retention and peak shape.[8] |
| Mobile Phase B | Acetonitrile | Common strong solvent in RP-HPLC.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and can improve peak efficiency. |
| Injection Volume | 5 µL | A small volume to prevent peak distortion. |
| Detector | UV/PDA at 254 nm and 280 nm (or scan 200-400 nm) | The aromatic pyrrolopyridine core will have strong UV absorbance. A PDA detector allows for the determination of the optimal wavelength (λₘₐₓ). |
| Gradient Program | 5% B to 95% B in 15 min, hold for 2 min, re-equilibrate | A broad gradient ensures the analyte will elute, regardless of its polarity. |
Step 3: Optimization
Based on the results of the scouting gradient, optimize the method to achieve a retention time between 3 and 10 minutes with good peak shape and resolution from any impurities.
-
Adjusting Retention Time:
-
If the peak elutes too early (< 3 min), decrease the starting %B or use a shallower gradient.
-
If the peak elutes too late (> 10 min), increase the starting %B or use a steeper gradient.
-
-
Improving Peak Shape:
-
If peak tailing is observed, ensure the mobile phase pH is sufficiently low. Consider switching from formic acid (pH ~2.7) to phosphoric acid (pH ~2.1) to further suppress ionization.
-
Tailing can also indicate secondary interactions with residual silanols on the silica support. Using a modern, high-purity, end-capped column minimizes this effect.
-
-
Improving Resolution from Impurities:
-
Change Gradient Slope: A shallower gradient increases run time but generally improves the resolution between closely eluting peaks.
-
Change Organic Modifier: If co-elution occurs, switching from acetonitrile to methanol can significantly alter selectivity due to different solvent-analyte interactions.[10][11]
-
Optimized Method and System Suitability
After optimization, the final method conditions and system suitability criteria are established. The following is a proposed final method based on typical behavior for such an analyte.
Final Optimized HPLC Conditions
| Parameter | Optimized Condition |
| Column | Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV/PDA at λₘₐₓ (determined from scouting run, e.g., 275 nm) |
| Gradient Program | 20% B to 70% B in 10 minutes, hold at 70% B for 2 minutes, return to 20% B and re-equilibrate for 3 minutes. |
System Suitability Testing (SST)
SST is performed before any sample analysis to ensure the chromatographic system is performing adequately. A series of replicate injections (n=5 or 6) of the working standard solution are made.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry. Values > 2 indicate significant tailing. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the precision of the pump and system's flow delivery. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
Conclusion
This application note presents a logical and scientifically grounded protocol for the development of a robust RP-HPLC method for the analysis of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. By understanding the analyte's acidic nature and systematically optimizing the mobile phase pH and gradient conditions, a reliable method with excellent peak shape and reproducibility can be achieved. The outlined workflow, from initial scouting to the establishment of system suitability criteria, serves as a template that can be adapted for other polar acidic compounds common in pharmaceutical development.
References
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Kaczynski, J., & Voelkel, A. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5206. Available from: [Link]
-
Różyło, J. K., & Kaczynski, J. (2009). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Retrieved from [Link]
-
Phenomenex. Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. (Technical Note TN-1042). Retrieved from [Link]
-
Dolan, J. W. (2013). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. Retrieved from [Link]
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 31(11), 26-33. Retrieved from [Link]
-
Appchem. 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid | 1211582-02-3. Retrieved from [Link]
-
Lee, J. H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2459-2471. Available from: [Link]
-
Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(18), 5549-5569. Available from: [Link]
-
Lee, J. H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. Available from: [Link]
-
Klumpp, K., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(3), 1253-1258. Available from: [Link]
-
Li, Y., et al. (2022). An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. Molecules, 27(22), 7984. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. appchemical.com [appchemical.com]
- 7. welch-us.com [welch-us.com]
- 8. hplc.eu [hplc.eu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for In Vivo Dosing of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vivo administration of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in murine models. Given the limited publicly available data on the in vivo behavior of this specific compound, this guide synthesizes established principles of preclinical dosing, formulation strategies for poorly soluble molecules, and standard murine handling techniques. The protocols herein are designed to be adaptable, emphasizing preliminary studies to establish safety, appropriate vehicle selection, and optimal dosing parameters. The overarching goal is to equip researchers with a robust framework for generating reliable and reproducible data in early-stage drug development.
Introduction and Pre-Dosing Considerations
7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry, likely as an inhibitor in various signaling pathways.[1][2][3][4][5][6][7][8][9][10][11][12] Successful in vivo evaluation of such compounds hinges on meticulous protocol design, beginning with a thorough understanding of the compound's physicochemical properties and the selection of an appropriate formulation.
The structure of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid suggests it may have poor aqueous solubility, a common challenge for many new chemical entities.[13][14][15][16][17] This necessitates a systematic approach to formulation development to ensure adequate bioavailability for efficacy and toxicology studies.[13][14][15]
Initial Steps:
-
Physicochemical Characterization: Determine the aqueous solubility, pKa, and logP of the compound. This data will inform the formulation strategy.
-
Dose Range Finding: Initiate studies with a wide range of doses to identify a preliminary therapeutic window and potential toxicity.
-
Ethical Considerations: All animal procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[18][19]
Formulation Development for a Poorly Soluble Compound
The primary objective of formulation is to deliver a consistent and bioavailable dose of the test article. For a compound like 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a multi-pronged approach to formulation development is recommended.
Table 1: Common Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| pH Adjustment | For ionizable compounds, adjusting the pH of the vehicle can increase solubility.[13] | Simple and cost-effective. | Potential for precipitation upon injection into physiological pH. |
| Co-solvents | Using a mixture of water-miscible organic solvents to increase solubility.[13] | Can significantly enhance solubility. | Potential for in vivo toxicity of the co-solvents. |
| Surfactants | Surfactants form micelles that can encapsulate and solubilize hydrophobic compounds.[13] | Effective for highly insoluble compounds. | Can have their own biological effects and toxicities. |
| Lipid-based Formulations | Formulating the compound in oils, surfactants, and co-solvents.[13][14] | Can improve oral bioavailability by utilizing lipid absorption pathways.[13] | Complex formulations requiring careful optimization. |
| Suspensions | Milling the compound to a small particle size and suspending it in a vehicle. | Suitable for a wide range of compounds. | Risk of non-uniform dosing if not properly prepared and administered. |
Recommended Starting Vehicles for Murine Studies:
-
Aqueous Solution (if soluble): 0.9% saline or Phosphate Buffered Saline (PBS).
-
For Poorly Soluble Compounds:
-
Oral: 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water.
-
Parenteral: A mixture of solvents such as DMSO, PEG300, and Tween 80, diluted with saline. A common starting point is 5-10% DMSO, 30-40% PEG300, and 5-10% Tween 80 in saline. Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity.
-
Experimental Protocols
Prior to initiating any dosing protocol, all substances should be sterile and warmed to room or body temperature to avoid animal discomfort.[18][20][21] It is also critical to weigh each animal to calculate the precise dose.[20]
Oral Gavage (PO) Administration
Oral gavage ensures direct delivery of a specified volume to the stomach.[22][23]
Materials:
-
Sterile syringes.
-
Formulated test article.
-
Weigh scale.
Protocol:
-
Animal Restraint: Firmly scruff the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[25][26]
-
Measure Gavage Needle: Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[25] Mark this depth on the needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[24] The animal should swallow as the tube passes.[24]
-
Verification: The needle should pass smoothly without resistance.[23] If resistance is met, withdraw and re-attempt.
-
Substance Administration: Once the needle is in place, administer the substance slowly and steadily.[23]
-
Withdrawal and Observation: Withdraw the needle and return the mouse to its cage. Observe for any signs of distress.
Diagram 1: Oral Gavage Workflow
Caption: Workflow for oral gavage administration in mice.
Intraperitoneal (IP) Injection
IP injections are administered into the abdominal cavity.[27]
Materials:
Protocol:
-
Animal Restraint: Scruff the mouse and position it in dorsal recumbency (on its back), tilting the head downwards.[20][28][29]
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the bladder and cecum.[18][28][29]
-
Disinfection: Clean the injection site with an alcohol wipe.[29]
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.[18][29]
-
Aspiration: Gently pull back on the plunger to ensure no blood or urine is aspirated.[18][20] If fluid enters the syringe, withdraw and re-insert at a new site with a fresh needle.[28]
-
Injection: Inject the substance smoothly.
-
Withdrawal and Observation: Remove the needle and return the mouse to its cage. Monitor for any adverse reactions.[18]
Diagram 2: Intraperitoneal Injection Workflow
Caption: Workflow for intraperitoneal injection in mice.
Subcutaneous (SC) Injection
SC injections are administered into the space between the skin and the underlying muscle.[27][30]
Materials:
Protocol:
-
Animal Restraint: Scruff the mouse firmly.
-
Tenting the Skin: Create a "tent" of loose skin between the shoulder blades.[21][27]
-
Needle Insertion: Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[21]
-
Aspiration: Pull back on the plunger to check for blood.[21][27][31] If blood appears, withdraw the needle and re-attempt.[21]
-
Injection: If no blood is aspirated, inject the substance. A small bleb will form under the skin.
-
Withdrawal and Observation: Remove the needle and return the mouse to its cage.
Diagram 3: Subcutaneous Injection Workflow
Caption: Workflow for subcutaneous injection in mice.
Table 2: Recommended Maximum Dosing Volumes in Mice
| Route of Administration | Maximum Volume | Needle Gauge |
| Oral Gavage (PO) | 10 mL/kg[22][23][24] | 18-20g |
| Intraperitoneal (IP) | < 10 mL/kg[18] | 25-27g |
| Subcutaneous (SC) | 5 mL/kg per site[21] | 25-27g |
Study Design and Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
A well-designed study is crucial for the successful translation of preclinical findings.
Maximum Tolerated Dose (MTD) Study
The purpose of an MTD study is to determine the highest dose that does not cause unacceptable side effects or mortality.[19]
-
Design: Typically involves single-dose administration to small groups of mice at escalating dose levels.
-
Observations: Monitor animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, breathing) for up to 72 hours.[19]
Pharmacokinetic (PK) Studies
PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of the compound.[32][33]
-
Design: Administer a single dose of the compound and collect blood samples at various time points.
-
Analysis: Analyze plasma samples to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Importance: PK data is essential for understanding drug exposure and designing effective dosing regimens for efficacy studies.[32][34]
Pharmacodynamic (PD) Studies
PD studies measure the effect of the drug on the body.[32][33]
-
Design: In conjunction with PK studies, collect tissue samples or perform biomarker analysis to assess target engagement and downstream effects.
-
PK/PD Modeling: The relationship between drug exposure (PK) and pharmacological response (PD) can be quantitatively modeled.[32][33][35][36] This modeling is a powerful tool for predicting clinical efficacy and optimizing dosing schedules.[35][36]
Diagram 4: Integrated Preclinical Study Workflow
Caption: Integrated workflow for preclinical in vivo studies.
Conclusion
References
- Mouse Handling & Techniques - UNC Research. (n.d.).
- Direction des services vétérinaires. (2011, September 15). Administration and injection of substances in mice Number: AD-2 Scope.
- UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
- UBC Animal Care Committee. (2020, November 15). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP.
- Queen's University. (n.d.). Subcutaneous Injection in Mice | Animals in Science.
- Mouse Intraperitoneal (IP) administration. (n.d.).
- Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science.
- IACUC. (n.d.). Oral Gavage In Mice and Rats.
- NIH OACU. (n.d.). Rodent Administration Route Tutorial (PDF file).
- Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse.
- Research support. (n.d.). LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats.
- NIH. (n.d.). Intraperitoneal Injection of Neonatal Mice - PMC.
- Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- Queen's University. (2013, July 11). SOP 7.8 - Gavage Techniques in Small Animals (Mice).
- Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- InnoSer. (2025, February 24). Using Mouse Data to Establish PK/PD Relationships.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- MuriGenics. (n.d.). Toxicology.
- Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in the Pharmaceutical Sciences Series.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8).
- PK and PD profiles of an oncology drug candidate in a mouse xenograph... (n.d.). ResearchGate.
- The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. (2020, July 15). AACR Journals.
- van der Laan, J. W. (n.d.). 3.1 General toxicity study designs. EMA.
- Justification for species selection for pharmaceutical toxicity studies. (2020, November 24). PMC - NIH.
- Editorial: Application of PKPD modeling in drug discovery and development. (n.d.). PMC - NIH.
- Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Consider
- FDA. (2017, November 2). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents.
- Application of PKPD Modeling in Drug Discovery and Development. (n.d.). Frontiers.
- 7-Chloro-1H-pyrrolo[3,2-b]pyridine | 357263-48-0. (n.d.). MilliporeSigma.
- 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 7-chloro-3-Methyl-, ethyl ester. (n.d.). NextSDS.
- 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid | 1211582-02-3. (n.d.). Appchem.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3. (2025, July 24). ChemicalBook.
- Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (n.d.).
- Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candid
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC.
- Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. (2016, October 24).
- 357263-48-0|7-Chloro-1H-pyrrolo[3,2-b]pyridine. (n.d.). BLDpharm.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). PMC.
- 7-Chloro-1H-pyrrolo[2,3-c]pyridine. (n.d.). Sigma-Aldrich.
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
Sources
- 1. 7-Chloro-1H-pyrrolo[3,2-b]pyridine | 357263-48-0 [sigmaaldrich.com]
- 2. nextsds.com [nextsds.com]
- 3. appchemical.com [appchemical.com]
- 4. mdpi.com [mdpi.com]
- 5. 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 357263-48-0|7-Chloro-1H-pyrrolo[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pjps.pk [pjps.pk]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repo.upertis.ac.id [repo.upertis.ac.id]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Toxicology | MuriGenics [murigenics.com]
- 20. dsv.ulaval.ca [dsv.ulaval.ca]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 24. iacuc.wsu.edu [iacuc.wsu.edu]
- 25. research.fsu.edu [research.fsu.edu]
- 26. ouv.vt.edu [ouv.vt.edu]
- 27. research.unc.edu [research.unc.edu]
- 28. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 29. uac.arizona.edu [uac.arizona.edu]
- 30. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 31. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 32. researchgate.net [researchgate.net]
- 33. Editorial: Application of PKPD modeling in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]
- 35. aacrjournals.org [aacrjournals.org]
- 36. frontiersin.org [frontiersin.org]
Application Note: A Scalable Synthesis of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid for Preclinical Development
Introduction and Strategic Overview
7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a derivative of 7-azaindole, a privileged scaffold in medicinal chemistry.[1] Its structural features are crucial for interaction with various biological targets, making it a valuable building block in drug discovery.[2][] The transition from bench-scale synthesis to preclinical batch production necessitates a shift in strategy, prioritizing routes that are not only high-yielding but also scalable, cost-effective, and safe.[4][5]
This guide eschews complex, multi-step chromatographic purifications in favor of a process designed to yield a final product that can be purified by crystallization.[6] The chosen synthetic pathway is a three-step sequence starting from the commercially available 2-amino-3-bromo-5-chloropyridine. This approach was selected for its convergent nature and the use of well-understood, scalable chemical transformations.
Optimized Synthetic Pathway for Scale-Up
The overall strategy involves the construction of the pyrrole ring onto the pyridine core via a Sonogashira coupling and subsequent intramolecular cyclization, followed by hydrolysis to yield the target carboxylic acid. This method is advantageous for its high regioselectivity and adaptability to scale.[7]
Caption: Quality control workflow from crude product to final API release.
Table 1: Final Product Specifications
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow solid |
| Identity | ¹H NMR, MS | Conforms to the structure of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
| Purity | HPLC (254 nm) | ≥ 99.5% area |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Residual Solvents | GC-HS | Ethanol ≤ 5000 ppm, THF ≤ 720 ppm, TEA ≤ 320 ppm |
| Elemental Analysis | CHN Analysis | Within ±0.4% of theoretical values for C₈H₅ClN₂O₂ |
| Molecular Formula | C₈H₅ClN₂O₂ [8] | |
| Molecular Weight | 196.59 g/mol [8] |
References
- Refining the Purification of 7-Azaoxindole Derivatives. Benchchem Technical Support Center.
- Custom Carboxylic Acid Synthesis. BOC Sciences.
- 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid | 1211582-02-3. Appchem.
- APIs and Intermediates in Pharmaceutical Manufacturing.
- Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities.
- Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
- Custom API Synthesis for Complex Projects. BOC Sciences.
- Guidance on Storage and Handling of Chlorin
- API Manufacturing. Pharmaron.
- API Process Development & Manufacture. Evotec.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
- STANDARD OPERATING PROCEDURE FOR CHLORIN
- Guidance on Storage and Handling of Chlorin
- Acutely Toxic Chlorin
- Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.
Sources
Technical Support Center: Solubilization Strategies for 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of planar, halogenated heterocyclic compounds.
7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a prime example of a challenging molecule. Its rigid azaindole core, lipophilic chlorine atom at the 7-position, and strong intermolecular hydrogen bonding (via the carboxylic acid and pyrrole NH) result in high crystal lattice energy. This manifests as poor aqueous solubility, which can lead to underestimated biological activity, variable data, and false negatives in high-throughput screening (HTS)[1].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure reliable data in your biological assays.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound precipitate when diluting the DMSO stock into the aqueous assay buffer? A1: This is a classic "solvent-shift" precipitation. While the compound is highly soluble in polar aprotic solvents like DMSO[2], diluting it into an aqueous buffer rapidly changes the dielectric constant of the medium. The compound hits its thermodynamic solubility limit, and the kinetic barrier to nucleation is overcome. Because the azaindole core is highly planar, it rapidly stacks and crystallizes[3]. Solution: Employ intermediate step-down dilutions or use complexation agents like cyclodextrins before final buffer introduction.
Q2: What is the maximum allowable DMSO concentration for my cell-based assays? A2: High concentrations of DMSO can induce cytotoxicity, alter cell permeability, and interfere with assay components. It is critical to maintain the final DMSO concentration below 0.5% (v/v) for cell-based assays[2][4]. For biochemical or enzyme assays, up to 1.0% may be tolerated, but a vehicle control (assay media with the exact same final DMSO concentration) must always be included to validate that the observed effects are not solvent-induced.
Q3: How do cyclodextrins improve the solubility of this specific compound? A3: Cyclodextrins (e.g., HP-β-CD or SBE-β-CD) are cyclic oligosaccharides that feature a lipophilic internal cavity and a hydrophilic exterior[]. The hydrophobic 7-chloro-pyrrolo-pyridine moiety inserts into this cavity via van der Waals forces, forming a reversible host-guest inclusion complex[6]. This masks the hydrophobic surface from water and disrupts crystal packing, significantly enhancing apparent aqueous solubility without altering the compound's ionization state or covalent structure[].
Q4: Can adjusting the pH of the assay buffer prevent precipitation? A4: Yes. The compound contains a carboxylic acid group. At a pH above its pKa (typically ~3.5-4.5 for such aromatic acids), it exists predominantly as a carboxylate anion, which is inherently more water-soluble. However, the free acid solid state has high lattice energy. Pre-dissolving the compound in a mild base (e.g., 1 equivalent of NaOH) to form the sodium salt in situ before buffering to physiological pH (7.4) can bypass the kinetic barrier of dissolving the free acid crystal.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must include a self-validating physical checkpoint to confirm that true solubilization—rather than a micro-suspension—has been achieved.
Protocol A: Standard DMSO Stock Preparation & Stepwise Aqueous Dilution
Causality: Stepwise dilution prevents the localized supersaturation that triggers rapid nucleation. Centrifugation acts as a self-validating checkpoint to ensure true dissolution.
-
Weighing: Accurately weigh the solid 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid using a calibrated analytical balance[2].
-
Primary Solubilization: Add anhydrous DMSO to achieve a 10 mM stock concentration. Vortex vigorously for 2-3 minutes[4].
-
Thermal/Acoustic Disruption: If the compound does not fully dissolve, sonicate the tube in a water bath at room temperature for 5 minutes, or gently warm to 37°C[2].
-
Validation Checkpoint: Centrifuge the solution at 14,000 rpm for 10 minutes[4]. Carefully inspect the bottom of the tube. If a microscopic pellet is present, the true concentration of the supernatant is lower than calculated. Use the supernatant and quantify via UV-Vis.
-
Intermediate Dilution: Dilute the 10 mM stock 1:10 into an intermediate co-solvent (e.g., 50% DMSO / 50% PEG400) to create a 1 mM working stock.
-
Final Assay Introduction: Dispense the intermediate stock into the aqueous assay buffer under rapid vortexing to achieve the final assay concentration (e.g., 10 µM), ensuring final DMSO remains ≤ 0.5%.
Protocol B: Cyclodextrin Inclusion Complexation
Causality: Driving the equilibrium toward the complexed state requires excess host molecules and sufficient time for cavity insertion.
-
Host Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in your target aqueous assay buffer (e.g., PBS, pH 7.4).
-
Guest Addition: Add the solid compound directly to the cyclodextrin solution, aiming for a supersaturated state (e.g., 5 mM).
-
Equilibration: Incubate the suspension with continuous shaking or stirring at 37°C for 24 hours to ensure thermodynamic equilibrium of the host-guest complex[4][6].
-
Validation Checkpoint: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed solid. The resulting clear filtrate contains the solubilized inclusion complex. Quantify the exact concentration via HPLC against a standard curve.
Quantitative Data Summaries
Table 1: Recommended Final Solvent Concentrations in Biological Assays
| Assay Type | Recommended Solvent / Excipient | Maximum Final Concentration | Rationale / Causality |
| Cell-Based Assays | DMSO | ≤ 0.5% (v/v) | Prevents solvent-induced cytotoxicity and changes in cell membrane permeability[2]. |
| Biochemical / HTS | DMSO | ≤ 1.0% (v/v) | Tolerated by most isolated enzymes; prevents target denaturation[2]. |
| In Vivo / Permeability | HP-β-CD or SBE-β-CD | 10% - 20% (w/v) | Enhances solubility without altering ionization state; prevents local irritation[]. |
| Rescue Solubilization | PEG400 / Tween-20 | ≤ 1.0% (v/v) | Disrupts aggregation of hydrophobic planar molecules; may interfere with sensitive lipid targets. |
Troubleshooting Workflow Diagram
Decision tree for troubleshooting the solubilization of the target compound.
References
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed (NIH). [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC (NIH).[Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC (NIH). [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling with 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the challenges associated with cross-coupling reactions of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. This molecule, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry and drug development. However, its structural features—namely the sterically encumbered C7-position adjacent to the pyridine nitrogen and the presence of a coordinating carboxylic acid group—present significant hurdles for standard palladium-catalyzed cross-coupling methodologies.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, field-proven protocols, and a clear understanding of the mechanistic principles at play.
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling at the C7 position of this pyrrolopyridine scaffold so challenging?
A1: The difficulty arises from a combination of steric and electronic factors. The chlorine atom at C7 is positioned next to the pyridine nitrogen. This proximity creates significant steric bulk, which can hinder the approach of the palladium catalyst to the C-Cl bond, making the crucial oxidative addition step of the catalytic cycle kinetically slow.[1][2] Furthermore, the lone pair of the adjacent pyridine nitrogen can coordinate to the palladium center, potentially altering its reactivity or leading to catalyst inhibition.
Q2: How does the carboxylic acid group at the C2 position affect the reaction?
A2: The carboxylic acid group introduces several complications. Firstly, its acidic proton requires careful selection of the base to avoid unwanted acid-base chemistry that can consume reagents or inhibit the catalyst. Secondly, the carboxylate anion can act as a ligand, coordinating to the palladium center and potentially interfering with the catalytic cycle.[3] In some cases, particularly at elevated temperatures, this can lead to a competing decarboxylative cross-coupling pathway, resulting in undesired side products.[4][5]
Q3: What are the most effective catalyst systems for overcoming these challenges?
A3: The key is to use a catalyst system that is both highly active and sterically demanding to facilitate the difficult oxidative addition and reductive elimination steps.[6][7]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands developed by the Buchwald group are often the first choice.[7] SPhos, XPhos, and RuPhos are designed with bulky biaryl backbones that promote the formation of a highly reactive, monoligated Pd(0) species necessary for coupling hindered substrates.[1][8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes.[9] They have shown remarkable success in coupling even tetra-ortho-substituted biaryls and can be highly effective for this substrate.[10]
-
Palladium Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) is highly recommended over generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[11][12] Precatalysts ensure a reliable 1:1 ligand-to-palladium ratio, leading to more reproducible results, higher activity, and the avoidance of inhibitory byproducts from precursor decomposition.[11][13]
Q4: Which cross-coupling reactions are most suitable for this substrate?
A4: While several cross-coupling reactions can be adapted, each requires specific optimization:
-
Suzuki-Miyaura Coupling: This is often the most versatile method for C-C bond formation. Success hinges on using bulky ligands and a suitable base (e.g., K₃PO₄) to manage the carboxylic acid.[1][14]
-
Buchwald-Hartwig Amination: For C-N bond formation, this reaction is indispensable. The use of sterically hindered ligands like BrettPhos or XPhos, often with a strong, non-nucleophilic base like LiHMDS, has proven effective for coupling amines to challenging N-free halo-azaindoles.[7][15]
-
Sonogashira Coupling: This reaction can be used for C-C alkyne installation. It is typically performed with a palladium catalyst and a copper(I) co-catalyst.[16][17] For hindered substrates, copper-free conditions with highly active palladium/phosphine systems may offer an advantage to minimize side reactions.[17]
Troubleshooting Guide
This section addresses common problems encountered during experiments and provides a systematic approach to resolving them.
| Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| Low to No Product Yield | 1. Inefficient Oxidative Addition: The C7-Cl bond is sterically hindered, making this initial step rate-limiting.[2] 2. Catalyst Deactivation: The N-H of the pyrrole or the pyridine nitrogen can bind to and inhibit the Pd catalyst. 3. Poor Transmetalation: The base may be too weak to effectively activate the boronic acid (in Suzuki coupling) or the amine may be too weakly basic. | 1. Switch to a more active catalyst system. Use a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) paired with a palladium precatalyst (e.g., G2, G3, or G6 series).[1][11] These systems are designed to accelerate oxidative addition for hindered substrates. 2. Increase reaction temperature. This can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for potential substrate/product degradation. 3. Screen bases. For Suzuki couplings, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[18] For Buchwald-Hartwig, a strong, non-nucleophilic base like LiHMDS or K₂CO₃ may be required.[15] |
| Significant Dehalogenation | 1. β-Hydride Elimination Pathway: This side reaction can occur from the Pd-intermediate, particularly with certain ligands or in the presence of a hydrogen source. 2. Solvent-Mediated Reduction: Some solvents, like DMF, can act as a hydride source at high temperatures, leading to reduction of the C-Cl bond.[19] | 1. Change the ligand. Some ligands are more prone to promoting β-hydride elimination. Screening ligands like XPhos or specialized ligands such as AntPhos (known to inhibit this pathway) can be effective.[1] 2. Change the solvent. Switch from DMF or alcohols to less coordinating and more robust solvents like 1,4-dioxane, toluene, or CPME.[19] Ensure the solvent is anhydrous. 3. Optimize the base. A different base can alter the reaction kinetics and disfavor the dehalogenation pathway. |
| Formation of Homocoupling Side Products | 1. Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of the boronic acid (Suzuki) or aryl halide. 2. Suboptimal Stoichiometry: An incorrect ratio of coupling partners can favor side reactions. | 1. Ensure rigorous inert atmosphere. Thoroughly degas all solvents and reagents using freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[18] 2. Control stoichiometry. Use a slight excess (1.2–1.5 equivalents) of the nucleophilic coupling partner (e.g., boronic acid) to outcompete the homocoupling pathway.[18] |
| Decarboxylation of Starting Material or Product | 1. High Reaction Temperature: The carboxylic acid group can be thermally labile under catalytic conditions. 2. Catalyst-Mediated Decarboxylation: The palladium catalyst itself can facilitate the loss of CO₂.[4][5] | 1. Lower the reaction temperature. Screen temperatures in the 80-100 °C range before pushing higher. 2. Protect the carboxylic acid. If decarboxylation is unavoidable, consider protecting the carboxylic acid as a methyl or ethyl ester. This adds synthetic steps but can salvage a difficult coupling. The ester can be hydrolyzed post-coupling. |
Visualized Workflows and Data
Troubleshooting Logic Flow
This diagram outlines a systematic approach to diagnosing and solving a failed cross-coupling reaction with the target substrate.
Caption: A decision tree for troubleshooting difficult cross-couplings.
Mechanism: The Challenge of Steric Hindrance
The Suzuki-Miyaura catalytic cycle highlights the steps most affected by steric hindrance.
Caption: Suzuki cycle showing sterically hindered steps.
Table 1: Recommended Catalyst Systems
| Coupling Reaction | Palladium Source | Recommended Ligand(s) | Typical Base | Solvent |
| Suzuki-Miyaura | XPhos Pd G3 / SPhos Pd G2 | XPhos, SPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | 1,4-Dioxane, Toluene |
| Buchwald-Hartwig | BrettPhos Pd G3 | BrettPhos, XPhos | LiHMDS, NaOtBu, K₂CO₃ | THF, Toluene |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃, XPhos | Et₃N, DIPA | THF, DMF |
Table 2: Common Solvents and Bases
| Reagent Type | Examples | Considerations for this Substrate |
| Solvents | 1,4-Dioxane, Toluene, THF, CPME | Recommended. Generally robust and less likely to cause reductive dehalogenation compared to DMF. Must be anhydrous and degassed. |
| DMF, DMAc | Use with caution. Can be effective but may act as a hydride source at high temperatures, leading to dehalogenation.[19] | |
| Alcohols (e.g., t-BuOH) | Generally not recommended. Can interfere with the carboxylic acid and may promote side reactions. | |
| Bases | K₃PO₄, Cs₂CO₃, K₂CO₃ | Recommended for Suzuki. Effective in promoting transmetalation without being overly harsh.[18][20] Often used with a small amount of water. |
| NaOtBu, KHMDS, LiHMDS | Recommended for Buchwald-Hartwig. Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner.[15] Must be handled under strictly anhydrous conditions. | |
| Organic Amines (Et₃N, DIPEA) | Mainly for Sonogashira. Can act as both a base and a solvent but may be too weak for other challenging couplings. |
Recommended Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). All glassware should be oven- or flame-dried before use. Solvents should be anhydrous and degassed.
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid to the C7 position.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
In a separate vial, weigh out the palladium precatalyst, for example, XPhos Pd G3 (3 mol%).
-
-
Catalyst Addition:
-
Quickly add the precatalyst to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add anhydrous, degassed 1,4-dioxane via syringe (to achieve a concentration of ~0.1 M).
-
-
Reaction:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC. Reaction times can range from 4 to 24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Adjust the pH of the aqueous layer to ~4-5 with 1M HCl to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol is a starting point for coupling a primary or secondary amine.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 equiv) and the palladium precatalyst, for example, BrettPhos Pd G3 (3-5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
-
Reagent Addition:
-
Add anhydrous, degassed toluene or THF via syringe (~0.1 M).
-
Add the amine coupling partner (1.2 equiv).
-
Add a solution of LiHMDS (1.0 M in THF, 2.5 equiv) dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions are often complete within 2 to 12 hours.
-
-
Work-up:
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and water.
-
Adjust the pH of the aqueous layer to ~4-5 with 1M HCl.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Kinzel, T., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Fors, B. P., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research. Available at: [Link]
-
Fors, B. P., et al. (2010). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. Available at: [Link]
-
Molla, M. R., et al. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. Available at: [Link]
-
Kempf, B., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry World. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. Available at: [Link]
-
Wiley Online Library. (2012). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. Available at: [Link]
-
Le, C., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. Available at: [Link]
-
White Rose Research Online. (2012). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Gooßen, L. J., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
Le, C., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. National Institutes of Health. Available at: [Link]
-
Baut, A., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. Available at: [Link]
-
Cernys, J., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. Available at: [Link]
-
MDPI. (2018). The Effect of Functional Group Polarity in Palladium Immobilized Multiwalled Carbon Nanotube Catalysis: Application in Carbon–Carbon Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Li, G., et al. (2020). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, D., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
Cornec, O., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Arrechea, P. L., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]
-
ResearchGate. (2021). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Available at: [Link]
-
SciELO. (2014). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. Available at: [Link]
-
RSC Publishing. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2021). Optimization of the Solvent and Base. Available at: [Link]
-
PubMed. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Wiley Online Library. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. ChemPhysChem. Available at: [Link]
-
Negishi, E.-i., et al. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
National Institutes of Health. (2015). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Available at: [Link]
-
Beilstein-Institut. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. The Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Cacchi, S., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters. Available at: [Link]
-
RSC Publishing. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]
-
MDPI. (2025). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
RSC Publishing. (2015). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 12. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. scielo.br [scielo.br]
The Azaindole Scaffold in Modern Drug Discovery: A Comparative Guide to 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and Its Isomeric Relatives
In the landscape of contemporary medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," particularly in the pursuit of novel kinase inhibitors. Its structural resemblance to the endogenous purine core of ATP, coupled with the advantageous physicochemical properties imparted by the nitrogen atom in the pyridine ring, has made it a cornerstone for the design of targeted therapeutics. This guide provides an in-depth, objective comparison of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its isomeric azaindole counterparts, offering experimental insights and data to inform rational drug design for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Azaindole Core
The introduction of a nitrogen atom into the indole ring system to form an azaindole offers several key advantages in drug design. This single atomic substitution can significantly modulate a molecule's physicochemical properties, including its lipophilicity, aqueous solubility, and pKa. These modifications can lead to improved pharmacokinetic profiles, such as enhanced absorption, distribution, metabolism, and excretion (ADME) properties, and can also provide an additional hydrogen bond acceptor, potentially increasing binding affinity and target potency.
The four primary positional isomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—each confer distinct electronic and steric features to a molecule, profoundly influencing its interaction with biological targets. Of these, the 7-azaindole scaffold is the most frequently utilized in drug discovery, especially for kinase inhibitors, due to its ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the binding of adenine.
A Spotlight on 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
While direct, comprehensive comparative studies on 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid are not extensively published, we can infer its potential and compare it to other azaindole derivatives based on the structure-activity relationships (SAR) of related compounds. The 7-chloro substitution is a common feature in potent kinase inhibitors, where the chlorine atom can occupy a hydrophobic pocket and contribute to binding affinity. The carboxylic acid at the 2-position introduces a potential point for further derivatization and can also act as a hydrogen bond donor or acceptor, influencing solubility and target engagement.
The 1H-pyrrolo[3,2-b]pyridine core, also known as 1,6-diazaindole or 6-azaindole, is a less common isomer compared to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. However, its unique electronic distribution and hydrogen bonding capabilities make it an intriguing candidate for exploring novel chemical space in drug discovery.
Comparative Analysis of Azaindole Isomers: The Impact of Nitrogen Placement
The position of the nitrogen atom within the pyridine ring is a critical determinant of an azaindole derivative's biological activity. While the 7-azaindole isomer is prevalent, studies have demonstrated that other isomers can exhibit superior potency and selectivity for specific targets.
For instance, in the development of inhibitors for Cell division cycle 7 (Cdc7) kinase, derivatives based on the 5-azaindole scaffold were found to be potent, whereas the corresponding 4-, 6-, and 7-azaindole isomers displayed lower inhibitory activity and selectivity. Conversely, potent inhibitors of c-Met kinase have been developed from 4-azaindole and 7-azaindole scaffolds.
This isomer-dependent activity underscores the importance of a comprehensive evaluation of the entire azaindole isomeric space during the lead optimization process.
Physicochemical Properties of Azaindole Isomers
The position of the nitrogen atom also influences key physicochemical properties relevant to drug development. A comparative analysis of the four azaindole isomers reveals these distinctions:
| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole | Indole (for comparison) |
| LogP | 1.13 | 1.10 | 1.11 | 1.12 | 2.14 |
| tPSA (Ų) | 41.57 | 41.57 | 41.57 | 41.57 | 30.04 |
| Aqueous Solubility (LogS) | -1.54 | -1.50 | -1.52 | -1.53 | -2.67 |
Data calculated using computational models and presented for the parent, unsubstituted azaindole and indole molecules.
As the table illustrates, all azaindole isomers exhibit a significant improvement in calculated aqueous solubility and a reduction in lipophilicity (LogP) compared to indole, highlighting their potential for developing compounds with more favorable drug-like properties.
Structure-Activity Relationships: The Role of Substitution
The biological activity of azaindole derivatives is further modulated by the nature and position of substituents on the bicyclic core.
The Influence of Chloro Substitution
The presence of a chlorine atom, as in the topic compound, can significantly impact a molecule's biological activity. In a series of azaindole-chloropyridine Cdc7 kinase inhibitors, the chloro substituent was found to make van der Waals contact with the gatekeeper Met 134 and the pre-DFG residue Val 195. Replacing the chlorine with smaller or less hydrophobic groups like hydrogen or methyl led to a decrease in inhibitory activity, demonstrating the importance of this hydrophobic interaction.
Carboxylic Acid and Amide Derivatives
The carboxylic acid moiety at the C-2 position of the pyrrole ring, as seen in 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, is a common feature in many biologically active molecules. This group can be a key pharmacophoric element or a handle for further chemical modification. For example, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were developed as potent and selective phosphodiesterase 4B (PDE4B) inhibitors.
Experimental Protocols: Evaluating Azaindole Derivatives as Kinase Inhibitors
To quantitatively assess and compare the performance of different azaindole derivatives, robust and reproducible experimental assays are essential. The following is a detailed protocol for a non-radioactive, in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Materials:
-
Kinase of interest (e.g., CDK9/CyclinT, Haspin)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Test compounds (azaindole derivatives) dissolved in DMSO
-
Kinase assay buffer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its substrate in the appropriate kinase buffer.
-
Initiation of Kinase Reaction: Add 2 µL of the kinase reaction mixture to each well. Pre-incubate for 10 minutes at room temperature.
-
Start Kinase Reaction: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. Incubate for 30 minutes at 30°C.
-
Stop Kinase Reaction and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal in each well using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control wells (containing DMSO without inhibitor).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Causality Behind Experimental Choices:
-
The use of a non-radioactive assay like ADP-Glo™ enhances safety and simplifies waste disposal.
-
The 384-well format allows for high-throughput screening of multiple compounds and concentrations.
-
Serial dilution of compounds is crucial for generating a dose-response curve to accurately determine IC₅₀ values.
-
The inclusion of both positive (known inhibitor) and negative (DMSO) controls is essential for validating the assay results.
Comparative Performance Data
The following table summarizes the kinase inhibitory activity of various azaindole derivatives from different studies. Direct comparison of absolute IC₅₀ values should be made with caution due to variations in assay conditions. The key takeaway is the relative potency and selectivity of different isomers and substituted analogs.
| Kinase Target | Azaindole Isomer | Compound Description | IC₅₀ (nM) | Reference |
| c-Met | 4-Azaindole | N-nitrobenzenesulfonyl derivative | 20 | |
| c-Met | 7-Azaindole | 1H-pyrrolo[2,3-b]pyridine derivative | 22.8 | |
| Cdc7 | 5-Azaindole | 3-substituted-5-azaindole | 66 | |
| CDK9/CyclinT | 7-Azaindole | C6-substituted 7-azaindole | 380 | |
| Haspin | 7-Azaindole | C6-substituted 7-azaindole | 110 | |
| FGFR1 | 7-Azaindole | 1H-pyrrolo[2,3-b]pyridine derivative | 7 |
Visualizing Key Concepts
Diagram 1: General Structure of Azaindole Isomers
Caption: The four positional isomers of the azaindole scaffold.
Diagram 2: Representative Kinase Inhibition Pathway
Caption: Competitive inhibition of a kinase by an azaindole derivative.
Diagram 3: Experimental Workflow for Kinase Inhibitor Evaluation
A Comparative Structural-Activity Relationship (SAR) Guide to 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid: A Scaffold for Kinase Inhibition
For researchers and scientists in drug development, the pyrrolopyridine scaffold represents a "privileged" structure, forming the core of numerous clinically evaluated and approved kinase inhibitors. This guide provides an in-depth comparative analysis of the structural-activity relationships (SAR) for the 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold. Due to the limited publicly available direct SAR data on this specific scaffold, this guide will draw upon established findings from closely related pyrrolopyridine isomers to provide a predictive framework for its derivatization and optimization. We will explore the impact of substitutions at various positions on the bicyclic core and discuss the critical role of the 2-carboxylic acid moiety and its potential bioisosteric replacements.
The Pyrrolopyridine Core: A Foundation for Potent and Selective Inhibitors
The pyrrolopyridine ring system, an isostere of indole, is a common feature in a multitude of biologically active compounds. Its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites has cemented its status as a valuable pharmacophore in the design of kinase inhibitors.[1] Notably, vemurafenib, a BRAF inhibitor, features a pyrrolo[2,3-b]pyridine core, underscoring the therapeutic potential of this heterocyclic system.[1] The various isomers of pyrrolopyridine, such as pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,4-c]pyridine, each offer a unique vector space for substituent placement, influencing potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide will focus on the 1H-pyrrolo[3,2-b]pyridine isomer, a less explored but promising scaffold.
The Target Scaffold: 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
The 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold presents several key features for strategic modification:
-
Pyrrolo[3,2-b]pyridine Core: Provides the fundamental framework for kinase hinge binding.
-
7-Chloro Substituent: This electron-withdrawing group can influence the electronics of the ring system and offers a potential vector for further modification or interaction with the target protein.
-
2-Carboxylic Acid: A critical functional group that can act as a hydrogen bond donor and acceptor, significantly impacting target engagement and physicochemical properties.
-
N1-H of the Pyrrole: A crucial hydrogen bond donor for interacting with the kinase hinge region.
-
Positions C3, C5, and C6: Available for substitution to modulate potency, selectivity, and ADME properties.
The following sections will dissect the SAR at each of these positions, drawing parallels from well-studied pyrrolopyridine isomers.
Comparative SAR Analysis by Position
The Role of the 7-Chloro Group
The presence of a chlorine atom at the 7-position is anticipated to have a multifaceted impact. In related pyrrolo[2,3-d]pyrimidine inhibitors of p21-activated kinase 4 (PAK4), halogen substitutions have been shown to influence the orientation of other substituents and their interactions within the binding pocket.[4] The electron-withdrawing nature of chlorine can also modulate the pKa of the pyrrole N-H, potentially enhancing its hydrogen bonding capability with the kinase hinge. While direct data for the 7-chloro-1H-pyrrolo[3,2-b]pyridine core is scarce, its inclusion provides a valuable starting point for exploring interactions in the corresponding region of the target kinase.
Modifications at the 2-Position: The Carboxylic Acid and its Bioisosteres
The 2-carboxylic acid is a key interaction point. However, carboxylic acids can present challenges in drug development, including poor permeability and metabolic liabilities. Therefore, exploring bioisosteric replacements is a critical aspect of optimizing this scaffold.
| Bioisostere | Rationale | Expected Impact |
| Carboxamide | Mimics the hydrogen bonding properties of the carboxylic acid. | Can improve cell permeability and metabolic stability. SAR studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have shown that the nature of the amide substituent is critical for potency.[5] |
| Tetrazole | A well-established carboxylic acid bioisostere with a similar pKa. | May enhance metabolic stability and cell permeability. |
| Acyl Sulfonamide | Another acidic bioisostere that can form strong hydrogen bonds. | Can offer improved potency and pharmacokinetic properties. |
| Small Heterocycles (e.g., oxadiazole, triazole) | Neutral bioisosteres that can participate in hydrogen bonding. | Can significantly improve oral bioavailability and metabolic stability. |
The choice of bioisostere will be highly dependent on the specific topology of the target kinase's active site.
Substitution at the 3-Position
In the context of 1H-pyrrolo[2,3-b]pyridine derivatives, substitution at the 3-position with various groups has been shown to be crucial for potent enzyme inhibition and anti-proliferative effects against various cancer cell lines.[6] For the 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold, the 3-position is adjacent to the key carboxylic acid group. Small alkyl or aryl groups at this position could be used to probe for additional hydrophobic interactions within the active site.
The Impact of N1-Alkylation
While the N1-H is often critical for hinge binding, its alkylation can be explored to modulate selectivity and physicochemical properties. In a series of 1-H-pyrrolo[2,3-b]pyridine carboxamides, N-alkylation was a key design element for achieving JAK1 selectivity.[7] However, it is important to note that N-methylation of a related pyrrolo[3,2-b]pyridine was found to be inactive in another study, suggesting that the impact of N1-alkylation is highly context-dependent.
Exploring the C5 and C6 Positions
The C5 and C6 positions on the pyridine ring offer vectors for introducing larger substituents that can extend into the solvent-exposed region of the ATP-binding site. This can be a strategy to enhance potency and improve pharmacokinetic properties. For instance, in a series of pyrrolo[3,2-c]pyridine derivatives, the introduction of aryl groups at the 6-position led to potent anti-proliferative activities, with electron-donating groups on the aryl ring generally favoring activity.[2]
Experimental Protocols
General Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core
A common route to the pyrrolo[3,2-b]pyridine core involves the cyclization of a substituted 3-aminopyridine derivative. The synthesis of a related ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been reported and can be adapted.[8]
Example Synthetic Scheme:
Caption: General synthetic workflow for target analogs.
Step-by-step methodology:
-
Cyclization: A substituted 2,3-diaminopyridine is reacted with an appropriate β-ketoester, such as ethyl 2-chloroacetoacetate, under thermal conditions to afford the corresponding ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed using a base, such as lithium hydroxide in a mixture of tetrahydrofuran and water, to yield the carboxylic acid.
-
Amide Coupling/Bioisostere Formation: The carboxylic acid can then be coupled with a variety of amines using standard coupling reagents like HATU to form carboxamides. Alternatively, it can be converted to various bioisosteres through established multi-step synthetic sequences.
In Vitro Kinase Inhibition Assay
Protocol:
-
Reagents and Materials: Recombinant kinase, ATP, substrate peptide, test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compounds in DMSO. b. In a 384-well plate, add the kinase, substrate peptide, and test compound in kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol. f. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for in vitro kinase inhibition assay.
Conclusion and Future Directions
The 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold holds significant promise for the development of novel kinase inhibitors. While direct SAR data is limited, a comparative analysis of related pyrrolopyridine isomers provides a strong foundation for a rational design strategy. Key areas for initial exploration include the bioisosteric replacement of the 2-carboxylic acid and the introduction of substituents at the C5 and C6 positions to enhance potency and selectivity. The synthetic accessibility of this scaffold, coupled with its inherent potential for kinase hinge binding, makes it an attractive starting point for drug discovery programs targeting a wide range of kinases. Further investigation into the SAR of this specific scaffold is warranted and is likely to yield potent and selective inhibitors with therapeutic potential.
References
- ChemicalBook. 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3. (2025).
- Park, E., Lee, S. J., Moon, H., Park, J., Jeon, H., Hwang, J. S., ... & Lee, K. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1735-1755.
- Matter, H., Nazare, M., Gussregen, S., Will, D. W., Schreuder, H., Bauer, M., ... & Stengelin, S. (2013). Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]-and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors. Journal of medicinal chemistry, 56(1), 190-208.
- Kandemirli, F. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
- Wang, Y., Zhang, Y., Li, Y., Wang, X., Zhang, Y., Li, J., ... & Zhang, J. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic chemistry, 94, 103474.
- Bavetsias, V., Miller, A., Bouloc, N., Henderson, J., Bissy, S., Simmonite, H., ... & Jones, K. (2020). Synthesis and SAR studies of 1H-pyrrolo[2,3-b] pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors. ACS medicinal chemistry letters, 11(4), 579-585.
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c] pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300067.
- Szkatuła, D., Sławiński, J., & Szafrański, K. (2021).
- A design strategy of pyrrolo[3,2-b]pyridine-3-carboxamide linked... (n.d.).
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).
- PubChem. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine.
- Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b] pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380-4390.
- Li, Y., Li, X., Wang, Y., & Liu, J. (2023).
- Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors: a combined approach using molecular docking, 3D-QSAR modelling and molecular dynamics simul
- Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2014). Pyrrolo [3, 2-c] pyridine derivatives with potential inhibitory effect against FMS kinase. Archiv der Pharmazie, 347(1), 26-34.
- MilliporeSigma. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine.
- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. B. A. (2010). Synthesis and antiproliferative activity of pyrrolo [3, 2-b] pyridine derivatives against melanoma. Arzneimittelforschung, 60(01), 43-48.
- NextSDS. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 7-chloro-3-Methyl-, ethyl ester.
- BLDpharm. (n.d.). 357263-48-0|7-Chloro-1H-pyrrolo[3,2-b]pyridine.
- Sigma-Aldrich. (n.d.). 7-Chloro-1H-pyrrolo[2,3-c]pyridine.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2025). MDPI.
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).dole Analogs as Potent. (2024).
Sources
- 1. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Inhibitory Mechanism of 7 H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nextsds.com [nextsds.com]
7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a set of regulatory checkboxes, but as a rigorous discipline rooted in molecular understanding. The compound 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 1211582-02-3) is a highly specialized halogenated azaindole derivative[1]. While it serves as an invaluable building block in pharmaceutical synthesis and drug discovery, its unique structural features dictate strict operational, safety, and disposal protocols.
Below is the comprehensive, self-validating operational guide designed to ensure absolute safety, regulatory compliance, and logistical efficiency in your laboratory.
Chemical Profile & Mechanistic Toxicology
To handle a chemical safely, one must understand its mechanism of action and reactivity. The presence of the carboxylic acid group imparts weak acidity, while the azaindole core acts as a potent hydrogen bond donor and acceptor.
Mechanistic Hazard Profile:
-
Irritation (H315, H319, H335): The heteroaromatic nitrogen atoms and the acidic proton can interact aggressively with mucosal membranes and skin proteins, leading to acute irritation[2].
-
Toxicity (H302): Harmful if swallowed, typical of biologically active small-molecule intermediates[2].
-
Halogenated Nature: The carbon-chlorine bond classifies this compound strictly as a halogenated organic . This is the most critical factor for disposal. Low-temperature incineration of halogenated organics can lead to the formation of highly toxic dioxins and furans.
Quantitative Safety & Physical Data
The following data dictates our handling parameters, particularly the high boiling and flash points which indicate low volatility but high persistence as a solid powder.
| Property | Value | Operational Implication |
| Chemical Name | 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | Requires halogenated waste streams. |
| CAS Number | 1211582-02-3 | Use for SDS tracking and inventory logging. |
| Molecular Formula | C8H5ClN2O2 | C, H, Cl, N, O composition dictates incineration needs. |
| Molecular Weight | 196.59 g/mol | Standard small molecule; easily aerosolized as fine powder. |
| Density (Predicted) | 1.644 ± 0.06 g/cm³ | Settles quickly if spilled, but easily disturbed[3]. |
| Boiling Point (Predicted) | 451.2 ± 40.0 °C | Non-volatile under standard lab conditions[3]. |
| Flash Point (Predicted) | 226.7 ± 27.3 °C | Low flammability risk at room temperature[3]. |
Operational Handling & PPE Protocols
Every protocol must be a self-validating system. We do not just wear gloves; we select the correct polymer based on the solvent vehicle.
Step-by-Step Handling Methodology:
-
Engineering Controls: Always handle the neat powder inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates (H335)[2].
-
PPE Selection (Dry Powder): Don standard laboratory coat, safety goggles (ANSI Z87.1 compliant), and standard nitrile gloves.
-
PPE Selection (In Solution): If dissolving the compound in a highly penetrative solvent like DMSO or DMF (common for azaindoles), switch to butyl rubber gloves . DMSO rapidly permeates nitrile, carrying the dissolved active pharmaceutical ingredient (API) directly through the dermal barrier.
-
Static Mitigation: Use anti-static weighing boats and spatulas. Halogenated powders can hold static charges, causing them to "jump" and contaminate the balance area.
Spill Response & Decontamination Workflow
In the event of a spill, immediate and logical action prevents localized contamination from becoming a systemic laboratory hazard.
Fig 1. Step-by-step spill response and containment workflow for halogenated organic powders.
Spill Decontamination Steps:
-
Isolate: Evacuate non-essential personnel from the immediate vicinity.
-
Contain: Do NOT use water if the powder is dry, as it may spread the chemical. Surround the spill with an inert absorbent like vermiculite or dry sand.
-
Collect: Use a dedicated, disposable anti-static brush and dustpan. Transfer the powder and the absorbent into a pre-labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the area with a solvent in which the compound is soluble (e.g., a 10% IPA/water solution or dilute ethanol), followed by a thorough wash with soap and water to remove residual acidic traces. Dispose of all wipes in the solid halogenated waste stream.
Waste Segregation & Disposal Procedures
The most critical logistical failure in laboratories is the improper mixing of halogenated and non-halogenated waste. Due to the 7-chloro substituent, this compound must never be placed in standard organic waste.
Fig 2. Logical decision tree for chemical waste segregation based on solvent state.
Disposal Execution Plan:
-
Solid Waste: Any empty vials, contaminated weighing paper, pipette tips, or spill cleanup materials must be placed in a rigid, puncture-resistant container explicitly labeled "Hazardous Solid Waste - Halogenated Organics."
-
Liquid Waste: If the compound is dissolved in organic solvents during assays, the resulting liquid must be deposited into a carboy labeled "Halogenated Organic Liquid Waste."
-
Regulatory Labeling: Ensure the container is labeled with the full chemical name (no abbreviations), the CAS number (1211582-02-3), and the primary hazards (Irritant, Harmful).
-
Final Destruction: The waste must be handed over to a licensed environmental disposal contractor. Halogenated waste requires specialized high-temperature incineration (typically >1000°C) equipped with flue-gas desulfurization and HCl scrubbers to prevent the atmospheric release of toxic byproducts.
References
-
US Environmental Protection Agency (EPA). Hazardous Waste Guidelines (RCRA). Retrieved from: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from:[Link]
Sources
Personal protective equipment for handling 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. Handling novel chemical entities requires a proactive and informed approach to safety. This guide provides a comprehensive operational and safety framework for handling 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a compound for which detailed public safety data is limited. Our recommendations are therefore based on the hazard profiles of structurally similar compounds and established principles of laboratory safety.
The foundational principle of this guide is the Hierarchy of Controls , a systematic approach to minimizing risk. Personal Protective Equipment (PPE), while essential, is the final line of defense.
Hazard Assessment: An Inferred Profile
Based on this data, it is prudent to handle 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid as a compound with the following potential hazards:
-
Acute Oral Toxicity
-
Skin Irritation
-
Serious Eye Irritation
-
Respiratory Tract Irritation
The compound is a solid, likely a powder, meaning aerosolization during handling is a primary exposure risk.[2]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective safety is not just about wearing gloves and goggles; it's about systematically removing or reducing hazards at their source. This is the principle of the Hierarchy of Controls.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
